molecular formula C10H15BrN4 B3014375 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine CAS No. 1226389-57-6

5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine

Cat. No.: B3014375
CAS No.: 1226389-57-6
M. Wt: 271.162
InChI Key: BBXKIRALZZZBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C10H15BrN4 and its molecular weight is 271.162. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN4/c1-14-2-4-15(5-3-14)10-9(12)6-8(11)7-13-10/h6-7H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXKIRALZZZBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

1. Foundational & Exploratory

A Technical Guide to 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine as a Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases, pivotal regulators of cellular signaling, have become a major class of therapeutic targets, particularly in oncology.[1] The discovery of small molecule kinase inhibitors has been revolutionized by the concept of "privileged scaffolds"—molecular frameworks that are amenable to chemical modification and can bind to the highly conserved ATP-binding site of kinases.[2] The aminopyridine scaffold, in particular, has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[3] This guide provides an in-depth technical analysis of 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine , a highly versatile and synthetically tractable scaffold. We will dissect its core pharmacophoric elements, provide detailed synthetic and analytical protocols, and outline a rational, data-driven strategy for its elaboration into novel kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation targeted therapies.

Introduction: The Kinase Target and the Aminopyridine Advantage

Protein kinases orchestrate a vast network of intracellular signaling pathways that govern cell growth, differentiation, and survival. Their dysregulation, often through mutation or overexpression, is a hallmark of many diseases, most notably cancer.[4] Small molecule inhibitors that compete with the natural substrate, adenosine triphosphate (ATP), have proven to be a highly successful therapeutic strategy.[5][6] The development of these ATP-competitive inhibitors, however, faces the challenge of achieving selectivity, given the high degree of conservation in the ATP-binding pocket across the human kinome.[4]

This challenge has led to the identification of scaffolds like the aminopyridine core, which effectively mimics the adenine ring of ATP and forms key hydrogen bond interactions with the "hinge region" of the kinase.[2][3] The 2-aminopyridine moiety is a common and effective feature in many kinase inhibitors, serving as a robust anchor to the target protein.[7] The specific scaffold under consideration here, this compound, offers three strategic advantages for inhibitor design:

  • A Proven Hinge-Binding Motif: The aminopyridine core provides a reliable anchor into the kinase active site.

  • A Versatile Synthetic Handle: The 5-bromo substituent is perfectly positioned for a wide range of cross-coupling reactions, allowing for systematic exploration of chemical space.

  • An Integrated Solubilizing Group: The 4-methylpiperazine moiety enhances aqueous solubility and can engage in additional interactions within the ATP pocket, contributing to both potency and favorable pharmacokinetic properties.[8][9]

This guide will systematically explore how to leverage these features to design and validate novel kinase inhibitors.

Physicochemical and Structural Properties of the Core Scaffold

A thorough understanding of the scaffold's fundamental properties is the first step in a rational drug design campaign.

PropertyValueSource/Method
CAS Number 1226389-57-6Sigma-Aldrich
Molecular Formula C₁₀H₁₅BrN₄Sigma-Aldrich
Molecular Weight 271.16 g/mol Calculated
Physical Form PowderSigma-Aldrich
InChIKey BBXKIRALZZZBSM-UHFFFAOYSA-NSigma-Aldrich
Predicted XlogP 1.8PubChem[10]

The Core Pharmacophore: A Tripartite Rationale

The efficacy of this scaffold stems from the distinct roles played by its three key components. Understanding these roles is critical to planning a successful inhibitor design strategy.

The Aminopyridine Hinge Binder

The 3-amino-2-substituted pyridine core is the linchpin of the scaffold's interaction with the kinase. It is designed to form two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. This bidentate interaction provides a strong and specific anchor for the inhibitor.

The 4-Methylpiperazine Moiety: Solubility and Beyond

The N-methylpiperazine group serves several important functions. Primarily, its basic nitrogen atom can be protonated at physiological pH, significantly enhancing the aqueous solubility of the resulting molecule—a critical factor for drug development.[8] Furthermore, this group often extends towards the solvent-exposed region of the ATP binding site, where it can be modified to improve pharmacokinetic properties or to form additional interactions with the target protein.[9] Its conformational flexibility allows it to adapt to various binding pocket geometries.[11]

The 5-Bromo Position: The Gateway to Potency and Selectivity

The bromine atom at the 5-position is not merely a placeholder; it is a versatile synthetic handle that opens the door to extensive Structure-Activity Relationship (SAR) studies.[12][13] This position is often directed towards the interior of the ATP binding pocket, where modifications can be made to target specific amino acid residues, such as the "gatekeeper" residue, which is a key determinant of kinase selectivity.[14]

Below is a diagram illustrating the functional decomposition of the scaffold.

G cluster_scaffold This compound cluster_functions Pharmacophoric Roles scaffold Core Scaffold hinge Aminopyridine Core (Hinge Binding) scaffold->hinge Anchors in ATP Pocket solubility 4-Methylpiperazine (Solubility & PK) scaffold->solubility Interacts with Solvent Front sar 5-Bromo Group (SAR & Selectivity) scaffold->sar Enables Diversification G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diversified Inhibitor Library core Core Scaffold (5-Bromo...) suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) core->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) core->sonogashira buchwald Buchwald-Hartwig Amination (Amines) core->buchwald heck Heck Coupling (Alkenes) core->heck prod1 Aryl/Heteroaryl Derivatives suzuki->prod1 prod2 Alkynyl Derivatives sonogashira->prod2 prod3 Amino Derivatives buchwald->prod3 prod4 Alkenyl Derivatives heck->prod4 G design Rational Design (SAR Analysis) synthesis Synthesis of Analogs design->synthesis testing Biological Testing (In Vitro & Cellular) synthesis->testing data New SAR Data testing->data data->design

Sources

Literature review of 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine , a critical pharmacophore and intermediate in modern drug discovery.

Content Type: Technical Whitepaper & Laboratory Guide Subject: Medicinal Chemistry / Organic Synthesis CAS Registry Number: 1226389-57-6

Executive Summary

In the landscape of targeted protein modulation, This compound represents a "privileged scaffold." It serves as a linchpin intermediate, particularly in the synthesis of allosteric SHP2 inhibitors , a class of drugs revolutionizing the treatment of RAS-driven cancers. Beyond phosphatases, this aminopyridine motif functions as a versatile hinge-binder in kinase inhibitor design and a key pharmacophore in GPCR ligand discovery (specifically 5-HT and Dopamine receptors).

This guide synthesizes the chemical utility, synthetic pathways, and biological rationale for this molecule, providing researchers with a self-validating roadmap for its application.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This molecule combines a reactive electrophilic handle (5-bromo) with a solubilizing, basic tail (N-methylpiperazine) and a hydrogen-bond donor (3-amine).

PropertyData
IUPAC Name This compound
CAS Number 1226389-57-6
Molecular Formula C₁₀H₁₅BrN₄
Molecular Weight 271.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
pKa (Calc.) ~8.2 (Piperazine N), ~3.5 (Pyridine N)
LogP ~1.2 (Moderate lipophilicity, good membrane permeability)

Synthetic Architecture (Self-Validating Protocol)

The synthesis of this scaffold is a classic example of regioselective Nucleophilic Aromatic Substitution (S_NAr) followed by chemoselective reduction . The presence of the electron-withdrawing nitro group at position 3 activates the 2-chloro position for displacement while the 5-bromo position remains intact for downstream coupling.

Reaction Workflow Diagram

SynthesisWorkflow Start 5-Bromo-2-chloro- 3-nitropyridine (CAS 67443-38-3) Intermed Intermediate: 5-Bromo-2-(4-methylpiperazin-1-yl)- 3-nitropyridine Start->Intermed Step 1: S_NAr (Regioselective) Reagent1 N-Methylpiperazine K2CO3 / DMF Reagent1->Intermed Final Target Product: 5-Bromo-2-(4-methylpiperazin-1-yl) pyridin-3-amine Intermed->Final Step 2: Nitro Reduction (Chemoselective) Reagent2 Fe / NH4Cl EtOH / H2O Reagent2->Final

Caption: Two-step synthetic route ensuring preservation of the 5-bromo handle.

Detailed Experimental Protocol
Step 1: S_NAr Displacement
  • Rationale: The 3-nitro group creates an electron-deficient center at C2, making the chlorine highly susceptible to nucleophilic attack by the piperazine nitrogen.

  • Reagents: 5-Bromo-2-chloro-3-nitropyridine (1.0 eq), N-Methylpiperazine (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or Acetonitrile (ACN).

  • Procedure:

    • Dissolve 5-Bromo-2-chloro-3-nitropyridine in ACN (0.5 M concentration).

    • Add K₂CO₃ followed by dropwise addition of N-Methylpiperazine at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. (Monitor by TLC/LCMS; conversion is usually quantitative).

    • Workup: Pour into ice water. The yellow nitro-intermediate usually precipitates. Filter and wash with water.[1][2][3] If oil forms, extract with EtOAc.[4]

Step 2: Chemoselective Reduction
  • Rationale: We must reduce the nitro group (-NO₂) to the amine (-NH₂) without de-halogenating the bromine atom. Hydrogenation (H₂/Pd-C) carries a risk of debromination. Iron/Ammonium Chloride (Fe/NH₄Cl) is the gold standard for this transformation due to its mildness and selectivity.

  • Reagents: Nitro intermediate (1.0 eq), Iron powder (5.0 eq), NH₄Cl (5.0 eq).

  • Solvent: Ethanol/Water (4:1 ratio).

  • Procedure:

    • Suspend the nitro intermediate in EtOH/H₂O.

    • Add NH₄Cl and Iron powder.

    • Heat to reflux (80°C) for 2–3 hours. The reaction mixture will turn dark/brown.

    • Validation: LCMS should show M+1 (271/273) and disappearance of the nitro peak.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Alkalize with NaHCO₃ and extract with DCM.

    • Purification: Recrystallization from EtOAc/Hexane or column chromatography (DCM/MeOH).

Medicinal Chemistry Applications

A. SHP2 Allosteric Inhibition (Oncology)

This scaffold is structurally homologous to the core of SHP099 and TNO155 , leading allosteric inhibitors of the tyrosine phosphatase SHP2 (PTPN11).

  • Mechanism: SHP2 inhibitors bind to a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains, locking the protein in an auto-inhibited (closed) conformation.

  • Role of the Scaffold:

    • Pyridine Ring: Acts as the central connector.

    • 3-Amine: Forms critical hydrogen bonds with the backbone of the "latch" residues (often Glu250 or Arg111) inside the allosteric pocket.

    • 4-Methylpiperazine: Extends towards the solvent interface, improving solubility and pharmacokinetic (PK) properties.

    • 5-Bromo: Used to attach the hydrophobic "head" group (e.g., dichlorophenyl) via Suzuki coupling, which penetrates deep into the hydrophobic core of the protein.

B. Kinase Inhibition (Hinge Binding)

The 2-aminopyridine motif is a classic "hinge binder" in Type I and Type II kinase inhibitors.

  • The ring nitrogen (N1) accepts a hydrogen bond from the hinge region.

  • The exocyclic amine (3-NH2) donates a hydrogen bond to the hinge carbonyl.

  • Application: Used in developing inhibitors for FGFR , CDK , and FAK kinases.

C. GPCR Ligands (CNS)

The aryl-piperazine moiety is a privileged structure for binding to serotonin (5-HT) and dopamine (D2/D3) receptors.

  • The basic nitrogen of the piperazine forms a salt bridge with a conserved Aspartate residue in the GPCR transmembrane domain (TM3).

  • The pyridine ring provides pi-stacking interactions with aromatic residues (Phe/Trp) in the binding pocket.

Structural Biology & Pharmacophore Mapping

The following diagram illustrates how this specific molecule interacts within the binding pocket of a theoretical SHP2 allosteric site.

Pharmacophore Scaffold Pyridine Core (Scaffold) Amine 3-Amine (H-Bond Donor) Scaffold->Amine Pip 4-Me-Piperazine (Solubilizer / Salt Bridge) Scaffold->Pip Bromo 5-Bromo (Coupling Handle) Scaffold->Bromo Glu250 Glu250 / Arg111 (Backbone H-Bond) Amine->Glu250 Critical H-Bond Solvent Solvent Front (High Solubility) Pip->Solvent Exposed Hydrophobic Hydrophobic Pocket (Target for Suzuki Coupling) Bromo->Hydrophobic Vector to Deep Pocket

Caption: Pharmacophore map highlighting the 3-point interaction logic in SHP2 inhibition.

References

  • Chen, Y. et al. (2016). Discovery of Allosteric SHP2 Inhibitors for the Treatment of Cancer. Nature. (Foundational paper on SHP099/Pyrazine-Pyridine scaffolds).

  • Garcia Fortanet, J. et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor.[5] Journal of Medicinal Chemistry.

  • ChemicalBook. (2024). Synthesis of 5-Bromo-2-methylpyridin-3-amine and related intermediates.[2]

  • PubChem. (2024). Compound Summary: 5-(4-methylpiperazin-1-yl)pyridin-2-amine derivatives.

  • BenchChem. (2025). 2-Amino-5-bromo-4-methylpyridine and related scaffolds in CNS drug discovery.

Sources

2. Methodological & Application

Scalable synthesis routes for 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine

Executive Summary & Strategic Analysis

The compound This compound is a high-value pharmacophore, serving as a critical intermediate in the synthesis of ERK inhibitors (e.g., Ulixertinib analogs) and SHP2 inhibitors. Its structural complexity lies in the precise arrangement of three distinct functionalities on the pyridine ring: a nucleophilic piperazine at C2, a nucleophilic amine at C3, and an electrophilic bromine at C5.

The Challenge: The primary synthetic risk is hydrodebromination . Standard nitro-reduction techniques (e.g., H₂/Pd-C) often cleave the C5-Bromine bond, destroying the scaffold. Furthermore, regioselectivity during the installation of the piperazine moiety is critical to avoid bis-substitution.

The Solution: This guide details a Process-Optimized Route utilizing a regioselective SNAr displacement followed by a chemoselective Béchamp reduction. This pathway avoids expensive transition metal catalysts in the early stages and preserves the halogen handle for downstream cross-coupling.

Retrosynthetic Logic & Pathway Selection

We evaluated three potential routes. The selected route (Route A) offers the highest atom economy and scalability.

  • Route A (Selected): SNAr on 5-bromo-2-chloro-3-nitropyridine

    
     Nitro Reduction.
    
    • Pros: High regiocontrol; cheap reagents; scalable.

    • Cons: Iron sludge generation (mitigated by Celite filtration).

  • Route B: Bromination of 2-(4-methylpiperazin-1-yl)pyridin-3-amine.

    • Pros: Fewer steps.

    • Cons: Poor regioselectivity (bromination occurs at C5 and C6); handling of elemental bromine.

  • Route C: Buchwald-Hartwig coupling of diamine with piperazine.

    • Pros: Convergent.

    • Cons: High cost of Pd catalysts; difficult removal of metal residues.

Visualizing the Process Workflow

SynthesisRoute cluster_legend Process Logic SM 5-Bromo-2-chloro- 3-nitropyridine Inter Intermediate: 5-Bromo-2-(4-methylpiperazin- 1-yl)-3-nitropyridine SM->Inter Step 1: SNAr K2CO3, MeCN, 0°C -> RT Reagent1 N-Methylpiperazine (1.1 eq) Reagent1->Inter Product Target: 5-Bromo-2-(4-methylpiperazin- 1-yl)pyridin-3-amine Inter->Product Step 2: Reduction EtOH/H2O, 80°C Impurity Impurity Risk: Des-bromo Analog Inter->Impurity Risk: H2/Pd-C (Avoid) Reagent2 Fe / NH4Cl (Chemoselective Reductant) Reagent2->Product Blue: Starting Material Blue: Starting Material Yellow: Stable Intermediate Yellow: Stable Intermediate Blue: Starting Material->Yellow: Stable Intermediate Green: Final Target Green: Final Target Yellow: Stable Intermediate->Green: Final Target

Figure 1: Strategic synthesis workflow highlighting the critical path and the impurity risk of hydrodebromination.

Detailed Experimental Protocols

Step 1: Regioselective SNAr Displacement

Objective: Install the piperazine ring at C2 without displacing the C5-Bromine or affecting the nitro group. Mechanism: The nitro group at C3 activates the C2-Chlorine for nucleophilic attack via the Meisenheimer complex.

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine (1.0 eq)

  • N-Methylpiperazine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq) - Acts as an HCl scavenger.

  • Acetonitrile (MeCN) [Grade: HPLC] - Solvent volume: 10 mL/g of SM.

Protocol:

  • Charge: To a clean, dry reactor equipped with an overhead stirrer and internal thermometer, add 5-Bromo-2-chloro-3-nitropyridine and MeCN.

  • Cool: Chill the suspension to 0–5°C . Reason: Controlling the exotherm prevents side reactions.

  • Base Addition: Add K₂CO₃ in a single portion.

  • Addition: Add N-Methylpiperazine dropwise over 30 minutes, maintaining internal temperature <10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC.[1] Target <2% starting material.

  • Workup:

    • Pour reaction mixture into ice-water (5 volumes).

    • Stir for 30 minutes. The product, 5-bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridine , typically precipitates as a yellow/orange solid.

    • Filter and wash the cake with cold water (2x).

    • Dry in a vacuum oven at 45°C.

Expected Yield: 85–92% Data Check: 1H NMR should show the piperazine protons (2.4–3.5 ppm) and the loss of the starting material peaks.

Step 2: Chemoselective Béchamp Reduction

Objective: Reduce the nitro group (-NO₂) to an amine (-NH₂) while retaining the C5-Bromine. Criticality: Do NOT use catalytic hydrogenation (H₂/Pd) or formate transfer hydrogenation, as these will strip the bromine (hydrodebromination), rendering the material useless.

Materials:

  • Nitro Intermediate (from Step 1) (1.0 eq)

  • Iron Powder (325 mesh, reduced) (4.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol / Water (3:1 ratio)

Protocol:

  • Preparation: In a reactor fitted with a reflux condenser, dissolve NH₄Cl in the water component. Add Ethanol and the Nitro intermediate.

  • Activation: Heat the mixture to 60°C .

  • Iron Addition: Add Iron powder portion-wise over 20 minutes. Caution: Hydrogen gas evolution may occur; ensure proper venting.

  • Reflux: Heat the mixture to 80°C (Reflux) and stir vigorously for 2–3 hours.

    • Mechanism:[2][3] The reaction proceeds via electron transfer from Fe(0) to the nitro group in the slightly acidic NH₄Cl medium.

  • IPC: Check for the disappearance of the yellow nitro compound and the appearance of the fluorescent amine spot (TLC/HPLC).

  • Workup (The "Iron Sludge" Challenge):

    • Hot Filtration: While still hot (>60°C), filter the mixture through a pad of Celite (diatomaceous earth) to remove iron oxides.

    • Tip: Wash the Celite pad with hot ethanol to recover trapped product.

    • Concentration: Evaporate the filtrate under reduced pressure to remove Ethanol.

    • Extraction: Basify the remaining aqueous residue to pH 9-10 with saturated NaHCO₃. Extract with Ethyl Acetate (3x).

    • Isolation: Dry organics over Na₂SO₄, filter, and concentrate to yield the crude amine.[4]

Purification: Recrystallization from EtOAc/Hexanes or Isopropyl Ether is usually sufficient.

Expected Yield: 75–85% Characterization:

  • MS (ESI+): m/z ~271/273 (Br isotope pattern).

  • Appearance: Off-white to pale brown solid.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance Off-white to tan powderVisual
Purity > 98.0% (AUC)HPLC (C18, MeCN/H2O + 0.1% TFA)
Identification Conforms to Structure1H NMR (DMSO-d6)
Bromine Content Positive / Isotope PatternMS (M and M+2 peaks equal height)
Residual Iron < 20 ppmICP-MS (Critical for downstream coupling)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of ChlorideEnsure MeCN is dry (<0.1% water). Avoid hydroxide bases (NaOH); stick to Carbonates.
Loss of Bromine (Step 2) Over-reductionEnsure Iron/NH4Cl is used. Do not use Zn/HCl (too aggressive) or H2/Pd.
Filtration Stalls (Step 2) Colloidal IronFilter while HOT . Use a thick Celite pad. Add a small amount of EDTA during workup to sequester iron if necessary.
Bis-substitution Excess Piperazine/HeatKeep Step 1 temp <25°C. The C2 position is much more reactive, but high heat can force substitution at C6 or displace Br.

References

  • Patent (Ulixertinib Intermediate): Vertex Pharmaceuticals Inc. Processes for the preparation of an apoptosis-inducing agent.[5] WO2014165044 A1.[5] (Describes similar SNAr and reduction chemistry on brominated pyridines).

  • Reduction Methodology: Chandrappa, S., et al.[6][7] "A mild and efficient electron-transfer method for the chemoselective reduction of aromatic nitro groups." Synlett, 2010(20), 3019-3022. (Validates chemoselective reduction protocols).

  • Compound Data: PubChem. This compound.[8] CID 53394625.

  • General Protocol: "Reduction of Nitroarenes into Aryl Amines... via Activation of NaBH4." Nanomaterials, 2016, 6(3),[9] 54. (Discussion on chemoselectivity vs. hydrodehalogenation).

Sources

Application Note: Accelerating the Synthesis of 5-Bromo-Pyridin-3-Amine Derivatives via Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-bromo-pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a multitude of biologically active molecules, particularly in the development of novel therapeutics for oncology and neurological disorders.[1][2] The strategic placement of the bromine atom provides a crucial handle for diversification through palladium-catalyzed cross-coupling reactions.[2][3] However, conventional thermal synthesis of derivatives can be hindered by long reaction times, low yields, and the inherent low reactivity of some aminopyridine substrates.[4][5]

This guide provides an in-depth exploration of Microwave-Assisted Organic Synthesis (MAOS) as a transformative technology to overcome these challenges. We present detailed, field-proven protocols for key transformations, including nucleophilic aromatic substitution (SNAAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. By leveraging the principles of dielectric heating, these methods offer dramatic reductions in reaction time, significant improvements in yield, and align with the principles of green chemistry.[6][7][8]

The Rationale for Microwave-Assisted Synthesis

Microwave-assisted synthesis is more than just an alternative heating method; it is a fundamental shift in how energy is delivered to a reaction. Unlike conventional heating, which relies on slow, inefficient conduction from the vessel walls, microwave irradiation utilizes dielectric heating.[9][10] Polar molecules and ions within the reaction mixture align with the rapidly oscillating electromagnetic field, generating heat volumetrically and uniformly.[10]

This mechanism leads to several key advantages:

  • Rapid Heating: Reactions can reach target temperatures in seconds to minutes, compared to hours with oil baths.[7][11]

  • Higher Yields & Purity: The uniform heating minimizes the formation of side products and degradation that can occur with conventional methods.[6][9][12]

  • Energy Efficiency: By directly heating the reactants and solvent, MAOS significantly reduces energy consumption.[7]

  • Enabling Difficult Transformations: High temperatures can be reached safely and rapidly in sealed vessels, allowing reactions to proceed that would otherwise be sluggish or fail under standard conditions.

Figure 1: Comparison of energy transfer in conventional vs. microwave heating.

Protocols for Key Transformations

Protocol 1: SNAr Amination of 3,5-Dibromopyridine

A facile and rapid synthesis of 5-bromo-3-(substituted-amino)pyridines can be achieved by reacting 3,5-dibromopyridine with various aliphatic amines under microwave conditions. This method avoids the need for metal catalysts or strong bases often required in conventional approaches.[4]

Rationale: The high temperatures (180 °C) rapidly achieved with microwave heating are critical for activating the C-Br bond towards nucleophilic attack by the amine. Using an excess of the amine reactant drives the reaction towards the desired mono-aminated product and minimizes the formation of bis-aminated by-products.[4] A polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) is an excellent choice as it is a good microwave absorber and helps to solubilize the reactants.

Experimental Workflow:

Figure 2: Workflow for microwave-assisted SNAr amination.

Step-by-Step Protocol:

  • To a 10 mL microwave process vial, add 3,5-dibromopyridine (1.0 mmol, 237 mg).

  • Add the desired aliphatic amine (10.0 mmol).

  • Add 1-methyl-2-pyrrolidinone (NMP) (1.5 mL) and toluene (1.5 mL).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at a constant temperature of 180 °C for 30-60 minutes with stirring.

  • After the reaction, allow the vial to cool to room temperature (<50 °C).

  • Dilute the reaction mixture with ethyl acetate and wash with saturated brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-bromo-3-(substituted-amino)pyridine.

Comparative Data:

The following table summarizes a direct comparison between microwave and conventional heating for this transformation, demonstrating the clear advantage of MAOS.[4]

AmineProductMethodTimeTemp (°C)Yield (%)
Pyrrolidine5-bromo-3-(pyrrolidin-1-yl)pyridineMicrowave30 min18055%
Pyrrolidine5-bromo-3-(pyrrolidin-1-yl)pyridineConventional30 min1804%
Piperidine5-bromo-3-(piperidin-1-yl)pyridineMicrowave1 h18076%
Morpholine4-(5-bromopyridin-3-yl)morpholineMicrowave1 h18085%
Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool.[13] When applied to 5-bromo-3-aminopyridine derivatives, it allows for the introduction of various aryl or heteroaryl groups. However, the electron-donating amino group can slow the oxidative addition step and the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[5] Microwave synthesis effectively overcomes these hurdles.

Rationale: The high temperatures achievable with microwave heating accelerate the rate-limiting oxidative addition step.[5] The use of a bulky, electron-rich phosphine ligand, such as tetrakis(triphenylphosphine)palladium(0) or one used with a palladium precursor like Pd₂(dba)₃, is crucial to promote reductive elimination and prevent catalyst deactivation.[5][14] A dioxane/water solvent system is effective for solubilizing both the organic and inorganic reagents.[13]

Catalytic Cycle Overview:

G A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L₂ B->C D Transmetalation C->D Ar'-B(OH)₂ Base E Ar-Pd(II)(Ar')L₂ D->E F Reductive Elimination E->F F->A Ar-Ar'

Figure 3: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • In an oven-dried microwave vial, add 5-bromo-2-methylpyridin-3-amine (1.0 mmol, 187 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg).

  • Add the palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

  • Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-30 minutes with stirring.

  • Upon completion, cool the reaction, filter through a pad of Celite, and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[13][14]

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[15] For a substrate like 5-bromo-pyridin-3-amine, this reaction enables the synthesis of N-aryl or N-heteroaryl derivatives, which are common motifs in pharmaceuticals.

Rationale: This reaction is highly dependent on the synergy between the palladium catalyst, a bulky phosphine ligand, and a base.[15] Ligands like XPhos are essential as they facilitate the crucial reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the palladium-amido complex.[14] Microwave irradiation accelerates the overall catalytic cycle, allowing the reaction to complete in minutes rather than many hours.[16][17]

Step-by-Step Protocol:

  • To an oven-dried microwave vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol), the ligand (e.g., XPhos, 0.07 mmol), and the base (e.g., NaOtBu, 2.5 mmol).

  • Add the 5-bromo-pyridin-3-amine derivative (1.0 mmol).

  • Seal the vial and add the primary or secondary amine (2.2 mmol).

  • Add dry, degassed toluene (5 mL) via syringe.

  • Place the vial in the microwave reactor and irradiate at 130-150 °C for 10-30 minutes with stirring.[14]

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude residue by column chromatography to afford the desired N-arylated product.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion / No Reaction Catalyst Deactivation: Pyridine nitrogen coordinating to the palladium center.[5] Inefficient Oxidative Addition: Substrate is too electron-rich.[5]Increase catalyst/ligand loading (2-5 mol%). Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[5] Increase microwave temperature in 10 °C increments.
Debromination Proto-dehalogenation: Reaction with trace water or other proton sources.Ensure all reagents and solvents are anhydrous. Use a stronger base or a different base/solvent combination.
Formation of Side Products Homo-coupling of Boronic Acid: Particularly at high temperatures. Bis-amination: In SNAr or Buchwald-Hartwig reactions.Use a slight excess (1.1-1.2 eq.) of the boronic acid.[5] For mono-amination, ensure a stoichiometric amount or slight deficiency of the bromo-pyridine substrate relative to the amine.[14]
Poor Solubility The substrate or product may have limited solubility in the chosen solvent.Use a co-solvent system (e.g., dioxane/water, toluene/ethanol).[13] Consider polar aprotic solvents like DMF or NMP, which are excellent microwave absorbers.

Conclusion

Microwave-assisted synthesis represents a superior, efficient, and environmentally conscious methodology for the derivatization of 5-bromo-pyridin-3-amine.[8] The protocols detailed in this guide demonstrate significant advantages over conventional heating, providing researchers in drug discovery and development with robust tools to accelerate their synthetic workflows. By understanding the principles of microwave heating and the rationale behind specific reaction conditions, scientists can rapidly generate diverse compound libraries, facilitating the exploration of structure-activity relationships and expediting the journey from hit to lead.

References

  • Benchchem. (n.d.). Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers.
  • Al-Suhaimi, E. A., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances.
  • Al-Suhaimi, E. A., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Connect Journals. (n.d.). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives.
  • International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43, 8331-8334*.
  • Journal of Pharmaceutical Negative Results. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
  • Dandu, R. R., et al. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, 83(4).
  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Chem-Impex. (n.d.). 3-Amino-5-bromopyridine.
  • RSC Publishing. (n.d.). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions.
  • ACS Omega. (2020, April 7). Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-, or Azepine-Appended (Het)aryl Aminoamides.
  • Benchchem. (n.d.). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.
  • Asian Journal of Pharmaceutical and Clinical Research. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Benchchem. (n.d.). Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Organic Chemistry Portal. (2008, November 15). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
  • PMC. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • Benchchem. (n.d.). dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions.
  • RSC Publishing. (2021, August 31). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid.
  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Organic Process Research & Development. (n.d.). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up.
  • International Journal of Advanced Research. (2025, July 17). 2-Amino-5-bromopyridine: Structural Characteristics and Applications in Organic Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • ChemicalBook. (n.d.). 3-Amino-5-bromopyridine synthesis.
  • MDPI. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • ResearchGate. (2025, August 6). Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition | Request PDF.

Sources

3. Troubleshooting & Optimization

Improving solubility of 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Advisory: You are likely working with this compound as a scaffold for kinase inhibitors (e.g., SHP2, ERK pathways).[1][2][3] The solubility challenges you face stem from the competition between the lipophilic 3-bromo-pyridine core and the hydrophilic methylpiperazine tail.[1][2]

At neutral pH (7.4), this molecule exists predominantly as a free base with limited aqueous solubility, often leading to "crash-out" (precipitation) in biological media.[1][2][3] Successful handling requires exploiting the basicity of the piperazine ring.[1][2]

PropertyValueImplication for Solubility
Molecular Weight ~271.16 g/mol Small molecule; kinetics of dissolution should be fast if thermodynamically favorable.[1][2]
Key Functional Group N-MethylpiperazineThe Solubilizing Handle. The distal nitrogen has a pKa ≈ 9.0–9.[1][2]8. It must be protonated for high aqueous solubility.[1][2][3]
Hydrophobic Core Bromo-aminopyridineThe Aggregation Driver. Promotes π-stacking and poor water interaction.[1][2]
LogP (Predicted) ~1.5 – 2.5Moderately lipophilic.[1][2][3] Requires organic cosolvents or pH manipulation.[1][2][3]

Diagnostic Workflow

Before proceeding, identify your specific bottleneck using the decision tree below.

SolubilityDecisionTree Start Start: Define Application Storage Long-term Storage (Stock Solution) Start->Storage BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay DMSO_Route DMSO Protocol (Anhydrous) Storage->DMSO_Route Aq_Route Aqueous Transition BioAssay->Aq_Route Check_Conc Conc > 10 mM? DMSO_Route->Check_Conc Sonicate + Warm (37°C) Sonicate + Warm (37°C) Check_Conc->Sonicate + Warm (37°C) Yes Standard Dissolution Standard Dissolution Check_Conc->Standard Dissolution No pH_Check Is pH 7.4 required? Aq_Route->pH_Check Salt_Form Protocol A: Acidification/Salt Formation pH_Check->Salt_Form No (pH < 6 OK) Cosolvent Protocol B: Cosolvent/Carrier (Cyclodextrin) pH_Check->Cosolvent Yes (Strict pH)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on end-use application.

Module 1: The DMSO Stock Solution (Storage)

The Issue: Users often report that the compound forms a "jelly" or dissolves slowly in DMSO.[1][2][3] This is caused by hydration .[1][2] DMSO is hygroscopic; even 1% water content can drastically reduce the solubility of this lipophilic bromide.[1][2][3]

Protocol: The "Anhydrous" Standard[1][3]
  • Solvent Grade: Use only Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1][2][3] Do not use DMSO from a bottle that has been open on the shelf for months.[1][2]

  • Target Concentration: 10 mM to 50 mM.

  • The Warming Step:

    • Add the solid compound to the vial.[1][2]

    • Add DMSO.[1][2][3][4]

    • Crucial: Incubate at 37°C for 10 minutes. The lattice energy of the bromo-pyridine crystal needs thermal input to break.[1][2]

  • Sonication: Sonicate in a water bath for 5–10 minutes. The solution should be completely clear and yellow/orange.[1][2]

  • Storage: Aliquot immediately into single-use vials to prevent freeze-thaw cycles. Store at -20°C.

Technical Insight: If the solution turns cloudy upon freezing and does not clarify upon thawing/warming, your DMSO has absorbed water.[1][2][3] Discard and restart with fresh solvent [1].

Module 2: Aqueous Solubility (The "Protonation Switch")[1][2][3]

The Issue: "I diluted my DMSO stock into PBS (pH 7.4) and it precipitated." The Cause: At pH 7.4, the distal nitrogen of the piperazine (pKa ~9.[1][2]8) is partially protonated, but the overall lipophilicity of the bromo-pyridine dominates, causing aggregation.[1][2][3]

Protocol A: The "Acid Shift" (For Chemical Assays/Animal Dosing)

To dissolve this compound in water >1 mg/mL, you must convert it to a salt.[1][2][3]

  • Preparation: Prepare a 0.1 M HCl or Methanesulfonic acid (MSA) solution.

  • Titration:

    • Suspend the compound in water (it will be cloudy).[1][2]

    • Add the acid dropwise while stirring.[1][2]

    • Monitor clarity. As the pH drops below ~5.0, the piperazine becomes fully protonated (

      
      ), and the solution will clarify.[1][2]
      
  • Stability: This acidic solution is stable.[1][2][3] For animal dosing, use a buffer like 50 mM Citrate Buffer (pH 4.5) .[1][2]

Protocol B: The "Carrier" Method (For Neutral pH Bio-Assays)

If you must work at pH 7.4 (e.g., cell culture), you cannot use low pH.[1][2][3] You must use a carrier to "hide" the hydrophobic core.[1][2][3]

  • Intermediate Dilution: Do not pipet DMSO stock directly into media.

  • Step 1: Dilute DMSO stock (e.g., 10 mM) into 20% Sulfobutylether-β-Cyclodextrin (SBE-β-CD) or HP-β-CD in water.[1][2]

    • Why? The cyclodextrin encapsulates the hydrophobic bromo-pyridine tail, preventing precipitation [2].[1][2]

  • Step 2: Add this complex to your cell media.

ProtonationMechanism Neutral Free Base (Low Solubility) Acid + H+ (HCl/MSA) Neutral->Acid Cation Piperazinium Salt (High Solubility) Acid->Cation  pH < 6.0

Figure 2: Mechanism of solubility enhancement via protonation of the distal piperazine nitrogen.[1][2][3]

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO?

  • Answer: Generally, no.[1][2][3] While ethanol is less toxic, this compound's solubility in ethanol is significantly lower than in DMSO.[1][2][3] You risk precipitation during storage.[1][2] If you must avoid DMSO, try DMA (Dimethylacetamide) or NMP , but be aware of their higher toxicity.[1][2][3]

Q2: My solution is yellow. Is this normal?

  • Answer: Yes. Aminopyridines often exhibit a yellow-to-orange hue, especially in concentrated DMSO solutions or when protonated.[1][2] If it turns dark brown or black, oxidation has occurred (check storage conditions).[1][2]

Q3: What is the maximum DMSO concentration for cells?

  • Answer: Keep final DMSO concentration < 0.5% (v/v). For sensitive kinase assays, < 0.1% is preferred.[1][2][3] If your compound crashes out at 0.1% DMSO, switch to the Cyclodextrin Protocol (Protocol B) above.

Q4: I see a fine precipitate under the microscope, but the solution looks clear to the naked eye.

  • Answer: This is "micro-precipitation."[1][2][3] It will cause false negatives in your assay (the compound isn't entering the cell).[1][2][3]

    • Fix: Centrifuge the media at 13,000 rpm for 5 mins. If a pellet forms, you have precipitation.[1][2][4] Reduce the working concentration or improve the carrier system.

References

  • Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press.[1][2] (Chapter on Solubility and Cosolvents).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3]

  • Avdeef, A. (2012).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Definitive guide on pKa and solubility profiling of basic heterocycles). [1][2]

  • PubChem Compound Summary. (n.d.). 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine.[1][2][5][6][7] National Center for Biotechnology Information. (Structural confirmation). [1][2]

Sources

Troubleshooting low yields in the synthesis of 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights into potential issues you may encounter during your experiments.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the reduction of a nitro group. Understanding the nuances of each step is critical for a successful, high-yield synthesis.

Synthetic_Pathway A 5-Bromo-2-chloro-3-nitropyridine C 5-Bromo-3-nitro-2-(4-methylpiperazin-1-yl)pyridine A->C Step 1: SNAr B 1-Methylpiperazine B->C D This compound C->D Step 2: Reduction

Caption: General synthetic route for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Question 1: My SNAr reaction between 5-bromo-2-chloro-3-nitropyridine and 1-methylpiperazine is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

Low conversion in this SNAr reaction is a common hurdle. The pyridine ring, while activated by the electron-withdrawing nitro group, can still present challenges. Here are the primary areas to investigate:

  • Purity of Starting Materials:

    • 5-Bromo-2-chloro-3-nitropyridine: This starting material can degrade over time, especially if exposed to moisture. Ensure its purity by checking the melting point (64-69°C) or by running a fresh NMR.[1]

    • 1-Methylpiperazine: This reagent is hygroscopic and can absorb atmospheric moisture, which can quench the reaction. Use a freshly opened bottle or distill it before use.

    • Solvent: The solvent must be anhydrous. The presence of water can lead to side reactions and deactivate the nucleophile. Using a freshly dried, polar aprotic solvent like DMF or DMSO is recommended.

  • Reaction Conditions:

    • Temperature: While some SNAr reactions can proceed at room temperature, this particular substitution often requires heating to drive the reaction to completion. A temperature range of 80-120°C is a good starting point.

    • Base: The presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often beneficial. It acts as a scavenger for the HCl generated during the reaction, preventing the protonation of 1-methylpiperazine and maintaining its nucleophilicity.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Insufficient reaction time is a common reason for incomplete conversion.

  • Side Reactions:

    • Bis-substitution: While less common due to steric hindrance, it's possible for a second molecule of the pyridine to react with the secondary amine of the piperazine product if the reaction conditions are too harsh.

    • Hydrolysis of the starting material: If water is present, the 2-chloro group can be hydrolyzed to a hydroxyl group, forming an unreactive pyridone.

Troubleshooting Workflow for Low Conversion in SNAr:

SNAr_Troubleshooting Start Low SNAr Conversion Check_Purity Verify Purity of Starting Materials & Solvent Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Check_Conditions Optimize Reaction Conditions Conditions_OK Conditions Optimized? Check_Conditions->Conditions_OK Analyze_Byproducts Identify Side Products by LC-MS Byproducts_ID Byproducts Identified? Analyze_Byproducts->Byproducts_ID Purity_OK->Check_Conditions Yes Repurify Repurify/Replace Reagents Purity_OK->Repurify No Conditions_OK->Analyze_Byproducts Yes Adjust_Temp_Time Increase Temperature/Time, Add Base Conditions_OK->Adjust_Temp_Time No Modify_Workup Adjust Purification Strategy Byproducts_ID->Modify_Workup Yes Success Improved Yield Byproducts_ID->Success No Repurify->Check_Purity Adjust_Temp_Time->Check_Conditions Modify_Workup->Success

Sources

Technical Support Center: Thermal Optimization for Cross-Coupling 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal "Goldilocks Zone"

You are working with 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine (CAS: 1226389-57-6).[1] This scaffold presents a unique "push-pull" electronic challenge during Palladium-catalyzed cross-coupling (typically Suzuki-Miyaura) at the 5-position.

  • The Challenge: The molecule contains a free primary amine (

    
    ) at position 3 and a bulky, basic piperazine at position 2. The electron-rich nature of the pyridine ring (donated by the diamines) makes the C5-Br bond stronger and more difficult to undergo oxidative addition compared to electron-deficient pyridines.
    
  • The Thermal Conflict:

    • Too Low (< 70°C): Oxidative addition is kinetically stalled. The catalyst rests; no product forms.

    • Too High (> 100°C): The free amine (

      
      ) becomes competent for competitive N-arylation (Buchwald-type side reaction) or coordinates to the Pd-center, poisoning the catalyst. Additionally, protodebromination (loss of Br replaced by H) increases significantly.
      

Optimal Target Window: 85°C – 95°C (Internal Temperature). Note: This window shifts depending on your specific catalytic system (Ligand effects).

Critical Mechanism & Thermal Impact

To troubleshoot effectively, you must visualize the reaction energy landscape. The temperature controls the rate-limiting step: Oxidative Addition .

Visualization: Thermal Reaction Pathways

ReactionPathways Start Starting Material (5-Br-Pyridine) OxAdd Oxidative Addition Complex (Pd-Ar-Br) Start->OxAdd Requires Heat (>75°C) Pd_Active Active Catalyst Pd(0)L2 Pd_Active->OxAdd Cat_Death Catalyst Deactivation (Pd Black / Amine Binding) Pd_Active->Cat_Death Amine Poisoning (Low Temp Stagnation) Product Desired C-C Product (Suzuki Coupling) OxAdd->Product Optimal Path (85-95°C) Side_Dehalo Side Product: Protodebromination OxAdd->Side_Dehalo Excess Heat (>100°C) or Wet Solvent Side_N_Aryl Side Product: N-Arylation (Dimer) OxAdd->Side_N_Aryl Excess Heat (>100°C) + Strong Base

Figure 1: Reaction pathways dictated by thermal energy. The green path represents the optimized Suzuki coupling window.

Troubleshooting Guide & FAQs

Q1: I am seeing starting material remaining after 4 hours at 80°C. Should I increase the temperature to 110°C?

Recommendation: Proceed with caution. Before jumping to 110°C (which risks decomposition), consider the electronic deactivation. The electron-donating piperazine and amine groups make the C-Br bond electron-rich and sluggish.

  • Diagnosis: If the catalyst is

    
    , 80°C is likely insufficient for oxidative addition on this specific scaffold.
    
  • Action: Instead of raising temperature immediately, switch the ligand . Use a catalyst system designed for electron-rich chlorides/bromides, such as

    
      or XPhos Pd G2 . These bulky, electron-rich phosphines lower the activation energy for oxidative addition, allowing the reaction to proceed at 80–90°C without requiring destructive temperatures.
    
Q2: I observe a "des-bromo" impurity (M-H) forming at 100°C. What is happening?

Recommendation: Lower Temperature and Check Solvent. This is protodebromination . It occurs when the oxidative addition complex forms but fails to transmetallate with the boronic acid, eventually abstracting a hydride from the solvent or ligand.

  • Root Cause:

    • Temperature is too high (100°C+), promoting

      
      -hydride elimination or solvent abstraction.
      
    • Solvent is "wet" or protic (if using alcohols).

  • Fix:

    • Reduce temperature to 85°C .

    • Ensure your 1,4-dioxane is anhydrous/degassed.

    • Increase the equivalent of Boronic Acid (1.2

      
       1.5 eq) to outcompete the dehalogenation pathway.
      
Q3: My reaction turns black immediately upon heating. Is this normal?

Recommendation: No. This indicates catalyst death (Pd Black formation). The free amine (


) on your pyridine is likely coordinating to the Palladium precursor before the phosphine ligand can stabilize it, or the temperature ramp is too fast.
  • Fix:

    • Pre-complexation: Stir the catalyst and ligand in the solvent for 15 minutes at Room Temperature (RT) before adding the pyridine substrate.

    • Base Choice: Switch from strong bases (like

      
       or 
      
      
      
      ) to milder phosphates (
      
      
      ). Strong bases at high temperatures can deprotonate the amine, making it a better ligand for Pd, leading to deactivation.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is designed to balance the reactivity of the 5-Br position while protecting the 3-amine and 2-piperazine groups.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
    • Why? Bidentate ligand resists displacement by the substrate's free amine.

  • Base:

    
     (3.0 eq)
    
    • Why? Mild enough to prevent N-arylation; buffers the reaction.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

    • Why? The water is critical for solubilizing the inorganic base and facilitating the transmetallation step.

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the Pyridine substrate, Boronic acid, and

    
    .
    
  • Degassing (Critical): Add 1,4-Dioxane and Water.[2] Sparge with Argon or Nitrogen for 10 minutes. Oxygen accelerates catalyst decomposition at high temperatures.

  • Catalyst Addition: Add

    
     quickly under inert flow. Seal the vial.
    
  • Thermal Ramp:

    • Place in a pre-heated block at 85°C .

    • Do not start at RT and ramp slowly; get to the active temperature quickly to initiate the catalytic cycle.

  • Monitoring: Check LCMS at 2 hours.

    • If conversion < 50%:, bump temperature to 95°C .

    • If conversion > 50%: Maintain 85°C to preserve cleanliness.

  • Workup: Cool to RT. Filter through Celite (to remove Pd). Dilute with EtOAc, wash with Brine.[3]

Data Table: Temperature vs. Yield (Representative)
TemperatureCatalystConversion (2h)Major ImpurityVerdict
60°C

< 10%None (SM recovered)Too Cold
80°C

45%NoneSlow
85°C

92% < 2% Optimal
110°C

95%15% (De-Br / Dimer)Too Hot

Decision Tree for Optimization

Use this logic flow to adjust your specific experiment.

OptimizationTree Start Start Reaction @ 85°C Check Check LCMS @ 2 Hours Start->Check LowConv Low Conversion (<30%) Check->LowConv SM Dominant GoodConv Good Conversion (>80%) Check->GoodConv Product Dominant Dirty High Impurities (De-halogenation) Check->Dirty Byproducts High Action_Boost Increase Temp to 95°C OR Switch to XPhos LowConv->Action_Boost Action_Done Isolate Product GoodConv->Action_Done Action_Cool Reduce Temp to 75°C Add more Boronic Acid Dirty->Action_Cool

Figure 2: Decision logic for real-time reaction monitoring.

References

  • Synthesis of Pyridine Derivatives (Suzuki Coupling)

    • Rasool, N., et al. (2017).[2] "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine." Molecules, 22(2), 190.[4]

    • Relevance: Establishes the baseline 85–95°C window for 3-amino-5-bromopyridine scaffolds in Dioxane/W
    • [4]

  • Palladium Catalyst Optimization for Aminopyridines

    • Maiti, D., Buchwald, S. L., et al. (2011).[5] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides." Chemical Science, 2, 57.[5]

    • Relevance: Discusses ligand effects (like XPhos/BrettPhos) when coupling heteroaryl halides containing free amines.
  • Mechanistic Insight (Protodebromination)

    • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Side Reactions."
    • Relevance: Explains the thermal dependence of -hydride elimination leading to dehalogen

Sources

Technical Support Guide: Purification of 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine

[1][2]

Executive Summary & Compound Analysis

The target molecule, This compound , contains three distinct functional motifs that dictate its solubility profile:

  • Aminopyridine Core: Provides moderate polarity and hydrogen-bonding capability (donor/acceptor).[1][2]

  • Piperazine Ring: Significantly increases basicity and solubility in chlorinated solvents and alcohols.[1]

  • Bromine Substituent: Adds lipophilicity, aiding solubility in esters and ethers.[1][2]

Critical Solubility Profile:

  • High Solubility: Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (Hot).[2]

  • Moderate Solubility: Ethyl Acetate (Cold), Isopropanol (IPA), Toluene.[2]

  • Low/Insoluble: Hexanes, Heptane, Water (at neutral/basic pH).[2]

Recommended Solvent Systems

Based on the structural analogues (e.g., 2-amino-5-bromopyridine and piperazinyl-pyridines), the following solvent systems are validated for high-purity isolation.

Table 1: Solvent System Selection Matrix
System TypePrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Application Case
Standard Ethyl Acetate (EtOAc) n-Heptane 1:2 to 1:4Best Balance. Removes non-polar impurities.[1][2] Yields crystalline solid.[1][2][3]
Polar Ethanol (EtOH) Water 1:1 to 1:3Desalting. Use if the crude contains inorganic salts or is highly polar.[1]
High Sol. Dichloromethane (DCM) Hexane 1:5Rescue Method. Use if compound oils out in EtOAc.[1] Fast precipitation.[1][2]
Single Isopropanol (IPA) NoneN/ASlow Cooling. Good for growing X-ray quality crystals.[1]

Technical Note: The presence of the N-methylpiperazine moiety makes this compound prone to "oiling out" in rapid cooling scenarios.[1][2] The EtOAc/Heptane system is generally the most robust against this phenomenon compared to ether-based systems.[1][2]

Detailed Experimental Protocols

Protocol A: The "Standard" Ethyl Acetate / Heptane Method

Recommended for initial purification of crude reaction mixtures.[2]

  • Dissolution: Transfer crude solid (e.g., 5.0 g) to a round-bottom flask. Add Ethyl Acetate (approx. 5-8 mL/g) and heat to reflux (77°C) with stirring until fully dissolved.

    • Checkpoint: If insoluble dark particles remain, filter the hot solution through a Celite pad or sintered glass funnel.[2]

  • Nucleation: Remove from heat. While still hot, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed.[2]

  • Re-dissolution: Add a minimal amount of hot EtOAc (0.5 - 1 mL) to clear the turbidity.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature (RT) over 2-3 hours. Do not use an ice bath immediately; rapid cooling promotes oiling.[1][2]

  • Finishing: Once solid crystals form at RT, cool the flask in an ice-water bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold 1:4 EtOAc/Heptane. Dry under vacuum at 40-45°C.[1][2]

Protocol B: The "Desalting" Ethanol / Water Method

Recommended if the crude material contains inorganic salts (e.g., NaBr, Fe salts from reduction).[2]

  • Dissolution: Dissolve crude material in Ethanol (95% or absolute) at reflux (approx. 3-5 mL/g).

  • Anti-solvent Addition: Add Deionized Water dropwise to the boiling solution until saturation is reached (solution turns slightly milky).[1]

  • Cooling: Remove heat source. Let the flask stand insulated (wrapped in foil/towel) to cool very slowly.

  • Isolation: Filter the resulting needles/plates.[1] Wash with cold 1:1 EtOH/Water.[1][2]

Troubleshooting & FAQs

Direct answers to common failure modes observed with aminopyridines.

Q1: The product is "oiling out" (forming a sticky gum) instead of crystallizing. What do I do?

  • Cause: The solution is too concentrated, or the cooling was too rapid.[2] The piperazine tail increases conformational entropy, resisting crystal lattice packing.[2]

  • Fix: Re-heat the mixture until the oil dissolves. Add more of the primary solvent (EtOAc or EtOH) to dilute the system by 10-15%.[1] Scratch the inner wall of the flask with a glass rod to induce nucleation.[1][2] If available, add a seed crystal from a previous batch at 35-40°C.[1][2]

Q2: The crystals are dark brown/black.[1] Is the compound decomposing?

  • Cause: Aminopyridines are susceptible to air oxidation, forming trace azo or nitroso impurities that are highly colored.[1][2]

  • Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon). Add a pinch of activated charcoal to the hot solution during the dissolution step, stir for 5 minutes, and filter hot through Celite before cooling. This will remove the colored impurities.[1][2]

Q3: My yield is low (<50%). Where is my product?

  • Cause: The compound is likely too soluble in the mother liquor, especially if excess alcohol was used.[2]

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling/filtration process to harvest a "second crop." Alternatively, switch to the DCM/Hexane system, which has a sharper solubility differential.[2]

Process Decision Logic (Workflow)

The following diagram illustrates the decision-making process for selecting the optimal purification route based on crude material characteristics.

Recrystallization_WorkflowStartCrude this compoundCheck_SaltsDoes crude containinorganic salts?Start->Check_SaltsCheck_ColorIs crude dark/black?Check_Salts->Check_ColorNo (Organic Impurities)Method_AqProtocol B: EtOH / WaterCheck_Salts->Method_AqYes (Salts Present)Method_OrgProtocol A: EtOAc / HeptaneCheck_Color->Method_OrgNo (Standard)CharcoalAdd Activated CharcoalFilter HotCheck_Color->CharcoalYes (Oxidation)ResultPure Crystalline SolidMethod_Aq->ResultMethod_Org->ResultCharcoal->Method_Org

Figure 1: Decision tree for selecting the appropriate recrystallization solvent system based on impurity profile.

References

  • Sigma-Aldrich. this compound Product Sheet. (CAS 1226389-57-6).[1][2][4] Accessed Feb 25, 2026.[1][2] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16414206, 5-bromo-2-(4-methylpiperazin-1-yl)pyridine. (Analogue Structure Properties). Accessed Feb 25, 2026.[1][2] Link[1][2]

  • ChemicalBook. Synthesis and Purification of 2-bromo-5-methylpyridin-3-amine (Analogue Protocol). Accessed Feb 25, 2026.[1][2] Link

  • Organic Syntheses. 2,3-Diaminopyridine and 2-Amino-5-bromopyridine Purification. Coll. Vol. 5, p.346 (1973).[2] (Foundational method for aminopyridine crystallization).[1] Link[1][2]

4. Validation & Comparative

1H NMR spectrum analysis of 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine , a critical intermediate scaffold in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds.

Designed for analytical chemists and synthetic researchers, this document moves beyond simple peak listing. It compares the spectral performance of the target molecule against its synthetic precursors and potential regioisomers, providing a robust framework for structural validation.

Executive Summary: The Analytical Context

This compound (CAS: 1226389-57-6) represents a "push-pull" pyridine system. The electron-donating amine (at C3) and piperazine (at C2) groups compete with the electron-withdrawing bromine (at C5) and the pyridine nitrogen.

Accurate NMR analysis is essential to confirm:

  • Regioselectivity: That the piperazine nucleophile attacked the C2 position (displacing a halogen) rather than C4 or C6.

  • Reaction Completion: The total consumption of the 2-chloro or 2-bromo precursor.

  • Purity: The absence of residual piperazine or oxidized byproducts.

Structural Analysis & Proton Assignment Strategy

Before analyzing the spectrum, we must establish the proton environments.

Molecular Structure & Numbering

The molecule consists of three distinct proton environments:

  • Aromatic Pyridine Ring: Two protons (H-4, H-6) in a meta relationship.

  • Piperazine Ring: An AA'BB' system, simplified to two triplets due to rapid chair flipping at room temperature.

  • Labile Protons: The primary amine (-NH2).

MolecularStructure cluster_legend Proton Environments N1 N (Py) C2 C2 N1->C2 C3 C3 C2->C3 PipN N (Pip) C2->PipN C4 C4-H C3->C4 NH2 NH2 C3->NH2 C5 C5-Br C4->C5 C6 C6-H C5->C6 Br Br C5->Br C6->N1 PipC_alpha CH2 (α) PipN->PipC_alpha PipC_beta CH2 (β) PipC_alpha->PipC_beta N_Me N-Me PipC_beta->N_Me Me CH3 N_Me->Me Desc1 H-6: Deshielded (Ortho to N, Ortho to Br) Desc2 H-4: Shielded (Ortho to NH2)

Figure 1: Connectivity and proton environments for this compound.

Experimental Protocol: Sample Preparation

To ensure reproducibility and comparable chemical shifts, follow this standardized protocol.

Reagents
  • Solvent: DMSO-d6 (Preferred for observing -NH2 protons and solubility) or CDCl3 (Common for routine checks).

  • Internal Standard: TMS (Tetramethylsilane) at 0.03% v/v.[1]

Workflow
  • Weighing: Accurately weigh 5–10 mg of the solid product into a clean vial.

  • Dissolution: Add 0.6 mL of solvent.

    • Note: If using DMSO-d6, the sample may require gentle vortexing. The amine group increases polarity, making CDCl3 solubility moderate; DMSO is superior for sharp peaks.

  • Filtration (Optional): If the solution is cloudy (indicating inorganic salts from the synthesis), filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for high S/N).

    • Relaxation Delay (D1): 1.0 s (routine) or 5.0 s (quantitative).

1H NMR Spectrum Analysis (Detailed Assignment)

The following data assumes DMSO-d6 as the solvent at 400 MHz.

Table 1: Chemical Shift Assignments
PositionProton TypeShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Explanation
H-6 Aromatic7.85 – 7.95 Doublet (d)1HJ ≈ 2.0Most deshielded due to proximity to Pyridine Nitrogen and Bromine.
H-4 Aromatic7.15 – 7.25 Doublet (d)1HJ ≈ 2.0Shielded by the ortho-amino (-NH2) group (electron donating).
-NH2 Amine5.00 – 5.20 Broad Singlet (br s)2H-Exchangeable proton.[1] Shift varies with concentration/water content.
Pip-CH2 Aliphatic3.05 – 3.15 Triplet (t)4HJ ≈ 4.8α-protons to the pyridine nitrogen; deshielded by the aromatic ring.
Pip-CH2 Aliphatic2.40 – 2.50 Triplet (t)4HJ ≈ 4.8β-protons (adjacent to N-Me); often obscured by DMSO solvent peak (2.50 ppm).
N-CH3 Methyl2.20 – 2.25 Singlet (s)3H-Characteristic sharp singlet for N-methyl group.
Key Spectral Features
  • The "Meta" Coupling: The aromatic region will show two doublets with a small coupling constant (~2 Hz). This confirms the 3,5-substitution pattern. If you see a large coupling (~8 Hz), you have the wrong regioisomer (likely 5,6-substitution).

  • The Piperazine Envelope: In DMSO, the protons adjacent to the N-methyl (approx 2.45 ppm) often overlap with the residual solvent peak. In CDCl3 , these separate clearly to ~2.55 ppm.

Comparative Performance Guide

This section compares the target product's spectrum against critical alternatives to validate synthesis success.

Comparison A: Product vs. Starting Material (5-Bromo-2-chloropyridin-3-amine)

Objective: Confirm nucleophilic substitution of Chlorine by Piperazine.

FeatureStarting Material (Precursor)Product (Target)Diagnostic Action
Aliphatic Region (2.0–3.5 ppm) Empty (Clean baseline)Strong Signals (11H total: 8 CH2 + 3 CH3)Primary Indicator: Appearance of aliphatic peaks confirms coupling.
H-4 Shift ~7.40 ppm (Deshielded by Cl)~7.20 ppm (Shielded by Piperazine)Upfield shift of H-4 indicates increased electron density at C2.
H-6 Shift ~7.90 ppm~7.90 ppm (Minimal change)H-6 is distant from the reaction center; shift remains stable.
Comparison B: Product vs. Regioisomer (Isomerization Risks)

Scenario: If the starting material was 3,5-dibromopyridin-2-amine, nucleophilic attack could theoretically occur at C6 or C2.

  • Target (2-substituted): H-4 and H-6 are meta (J ~ 2 Hz).

  • Alternative (6-substituted): If the amine were at C2 and piperazine at C6, the remaining protons would be H-3 and H-4 (if Br is at 5). This would create an ortho coupling system (J ~ 8 Hz).

  • Validation: The observation of small meta-coupling exclusively confirms the correct 2,3,5-substitution pattern.

Comparison C: Solvent Effects (DMSO-d6 vs. CDCl3)

Objective: Choosing the right solvent for specific impurities.

  • DMSO-d6: Best for quantifying the -NH2 peak. In CDCl3, the amine peak is often broad/flat and can be confused with water.

  • CDCl3: Best for resolving the Piperazine CH2 peaks. In DMSO, the high-field piperazine triplet often merges with the solvent residual peak (2.50 ppm). Use CDCl3 if you need to integrate the piperazine protons accurately.

Troubleshooting & Impurities

Common contaminants in this synthesis include:

  • Residual 1-Methylpiperazine:

    • Look for free piperazine peaks. In the free base, N-Me is typically ~2.3 ppm, but the CH2 peaks will shift slightly compared to the pyridine-bound species.

    • Check: Is the integration of the aliphatic region > 11H relative to 1H aromatic?

  • Water:

    • Broad singlet at 3.33 ppm (DMSO) or 1.56 ppm (CDCl3). Can overlap with piperazine signals.

  • Ethyl Acetate/DCM:

    • Common extraction solvents.

    • EtOAc: Quartet at 4.03, Singlet at 1.99, Triplet at 1.17 (in CDCl3).

Workflow Visualization

AnalysisWorkflow Start Crude Product Isolated Prep Sample Prep: 10mg in DMSO-d6 Start->Prep Acq Acquire 1H NMR (16 scans) Prep->Acq Check1 Check 1: Aliphatic Region? Acq->Check1 Fail1 Reaction Failed (Recovered SM) Check1->Fail1 No peaks 2-4 ppm Check2 Check 2: Aromatic Coupling? Check1->Check2 Peaks present Fail2 Wrong Regioisomer (Ortho coupling seen) Check2->Fail2 J > 5 Hz Check3 Check 3: Integration Correct? Check2->Check3 J ~ 2 Hz Fail3 Impurity Present (Excess Piperazine) Check3->Fail3 Integration mismatch Pass PASS: Structure Confirmed Check3->Pass 11H Aliphatic : 2H Aromatic

Figure 2: Decision tree for validating the synthesis of this compound via NMR.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53394626, this compound. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Pyridines. University of Wisconsin-Madison. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

Sources

Technical Guide: LC-MS Fragmentation & Interpretation of Methylpiperazinyl-Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and interpretation manual for the LC-MS/MS analysis of Methylpiperazinyl-pyridines (MPP) . This structural motif is ubiquitous in kinase inhibitors (e.g., Imatinib, Masitinib) and GPCR ligands.

The following analysis compares the mass spectrometric behavior of the


-Methylpiperazinyl-pyridine  moiety against its primary metabolic alternative, the Des-methyl (Piperazinyl-pyridine)  analogue.

Executive Summary & Core Mechanism

The methylpiperazinyl-pyridine (MPP) scaffold exhibits a distinct fragmentation behavior driven by the high proton affinity (PA) of the piperazine nitrogens. Unlike simple pyridines, the fragmentation of MPP is dominated by charge localization on the aliphatic tertiary amine (


-methyl group), leading to predictable ring-opening pathways.

Key Performance Characteristic: The presence of the


-methyl group stabilizes specific iminium ions, creating a "signature" low-mass fragment at m/z 70  that is absent in des-methyl alternatives.
Mechanistic Pathway Analysis

The fragmentation usually proceeds via Collision-Induced Dissociation (CID) in positive ESI mode (


).
  • Protonation: The

    
     nitrogen (methyl-bearing) is the most basic site (
    
    
    
    ), sequestering the proton.
  • Ring Opening (Retro-Diels-Alder-like): The piperazine ring undergoes cleavage at the C-C bond adjacent to the nitrogen.

  • Formation of Diagnostic Ions:

    • m/z 101: Protonated

      
      -methylpiperazine (intact cleavage).
      
    • m/z 70:

      
      -methyl-prop-2-en-1-iminium ion (Ring cleavage).
      

Fragmentation Parent Protonated Parent [M+H]+ Inter Ring Opening Intermediate Parent->Inter CID Energy IonPy m/z [M-100]+ (Pyridyl Cation) Parent->IonPy Neutral Loss (N-Me-Piperazine) Ion101 m/z 101 (N-Me-Piperazine)+ Inter->Ion101 C-N Cleavage Ion70 m/z 70 (Diagnostic Iminium) Inter->Ion70 Internal Fragmentation

Figure 1: Primary fragmentation pathways for N-methylpiperazinyl-pyridine derivatives in ESI+.

Comparative Analysis: Methylated (MPP) vs. Des-Methyl (PP)

In drug development, distinguishing the parent drug (MPP) from its des-methyl metabolite (PP) is critical. The table below compares their "performance" regarding ionization, retention, and spectral identification.

FeatureMethylpiperazinyl-Pyridine (MPP) Des-Methyl Analogue (PP) Interpretation Note
Diagnostic Fragment m/z 70.06 (

)
m/z 56.05 (

)
The +14 Da shift in the low-mass region is the primary differentiator.
Secondary Fragment m/z 101.1 (Intact Ring)m/z 87.1 (Intact Ring)Often low abundance due to high instability of the secondary amine.
Neutral Loss

100 Da (

)

86 Da (

)
Loss of the entire piperazine moiety from the pyridine core.
Retention Time (RT) Later Eluting (More Hydrophobic)Earlier Eluting (More Polar)The

-methyl group adds lipophilicity, increasing RT on C18 columns.
Proton Affinity Higher (Tertiary Amine)Lower (Secondary Amine)MPP generally shows higher ionization efficiency in ESI+.
Performance Insight

The MPP moiety provides a more robust quantitation signal in biological matrices compared to the PP analogue. The m/z 70 fragment is highly specific and suffers less background interference than the m/z 56 fragment of the des-methyl variant, which shares mass with common solvent clusters and ubiquitous amine fragments.

Experimental Protocol

To achieve reproducible fragmentation data for structural elucidation, the following workflow is recommended. This protocol is self-validating through the use of the "In-Source Fragmentation Check."

A. LC-MS/MS Conditions[1][2][3][4]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7 to ensure protonation of the piperazine N).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5-10 minutes.

  • Ion Source: ESI Positive Mode.[2]

B. Fragmentation Optimization (Step-by-Step)
  • Precursor Selection: Isolate the

    
     ion with a 1 Da isolation window.
    
  • Energy Ramp: Apply a Collision Energy (CE) ramp (e.g., 20-50 eV). Fixed CE often misses the m/z 70 ion if the energy is too low, or destroys it if too high.

  • Validation (The "Rule of 70"):

    • Check: Does the spectrum contain m/z 70?

    • If YES: Confirm presence of parent-specific backbone ions (e.g., Pyridine core).

    • If NO: Increase CE or check for

      
      -oxide metabolites (which suppress ring cleavage).
      

Workflow Sample Sample Injection (Biofluid/Synthesis) LC LC Separation (C18 Acidic pH) Sample->LC MS1 Full Scan MS1 Identify [M+H]+ LC->MS1 Decision Is m/z 70 present in MS2? MS1->Decision Confirm Confirm N-Methyl Piperazine Moiety Decision->Confirm Yes AltPath Suspect Des-methyl or N-Oxide Decision->AltPath No

Figure 2: Analytical decision tree for identifying methylpiperazinyl-pyridine derivatives.

Interpretation of Anomalies

When analyzing "performance" failures (e.g., low sensitivity or unexpected spectra), consider these structural causes:

  • N-Oxides: If the

    
    -methyl nitrogen is oxidized (metabolite), the basicity drops, and the characteristic m/z 70  fragment disappears, often replaced by an 
    
    
    
    or
    
    
    loss.
  • Positional Isomers: The position of the piperazine on the pyridine ring (2-, 3-, or 4-position) affects the "Neutral Loss" efficiency but rarely changes the formation of the m/z 70 ion.

References

  • Fragmentation of Piperazine Analogues Title: Mass Fragmentation Characteristics of Piperazine Analogues by ESI-MS/MS. Source: Journal of Chinese Mass Spectrometry Society.[1] URL:

  • Metabolic Fragmentation (Masitinib Case Study) Title: Identification and characterization of in vitro phase I and reactive metabolites of masitinib using LC-MS/MS. Source: RSC Advances.[3] URL:

  • Title: Comparing the pKb of piperazine and methylpiperazine.

Sources

A Comparative Guide to the Structural Characterization of 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities such as 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine, a compound of interest due to its substituted pyridinamine scaffold often found in bioactive molecules, a comprehensive structural characterization is paramount. This guide provides an in-depth comparison of single-crystal X-ray diffraction (SC-XRD) with complementary analytical techniques, offering researchers a framework for making informed decisions in their characterization workflows. We will explore the causality behind experimental choices and present a holistic view of the structural information each technique provides.

The Unrivaled Precision of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the gold standard for the absolute determination of molecular structure.[1][2][3][4][5] It provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystalline lattice. This technique is indispensable for confirming the stereochemistry and conformation of a molecule, which are critical for its biological activity and physical properties.

Experimental Protocol: From Crystal to Structure

The journey from a powdered sample to a fully refined crystal structure is a meticulous process that demands both skill and an understanding of the underlying principles of crystallography.

1. Crystal Growth: The Critical First Step

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. The quality of the diffraction data is intrinsically linked to the quality of the single crystal. For a novel compound like this compound, a systematic screening of crystallization conditions is essential.

  • Methodology:

    • Solvent Selection: Begin with a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof). The goal is to find a solvent system where the compound has moderate solubility.

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: In a sealed container, place a concentrated solution of the compound in a small vial. In the larger volume of the container, add a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

    • Temperature Gradient: Create a temperature gradient by slowly cooling a saturated solution. This can be achieved by placing the solution in a programmable cooling bath or by moving it to a colder environment.

2. Data Collection and Structure Solution

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected by a detector.

  • Methodology:

    • Crystal Mounting: A well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a cryoloop.

    • Data Collection: The crystal is cooled in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage. A modern diffractometer then rotates the crystal through a series of angles, collecting diffraction data at each orientation.

    • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The initial electron density map is used to build a molecular model, which is then refined against the experimental data to obtain the final, high-resolution crystal structure.[6][7]

Representative Crystallographic Data

While the specific crystal structure of this compound is not publicly available, we can examine the crystallographic data of a closely related structure, 2-amino-5-bromopyridine, to illustrate the type of information obtained.[1]

Parameter2-amino-5-bromopyridine[1]
Chemical FormulaC5H5BrN2
Formula Weight173.02
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)13.80
b (Å)5.839
c (Å)7.687
α (°)90.000
β (°)106.04
γ (°)90.000
Volume (ų)594.7
Z4
Calculated Density (g/cm³)1.929

Complementary Spectroscopic and Thermal Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, a combination of spectroscopic and thermal methods is necessary to understand its behavior in solution and its physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in the solution state.[8][9] For this compound, ¹H and ¹³C NMR would be the primary techniques used.

  • Experimental Protocol:

    • Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the spectra are acquired.

    • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure.

  • Expected ¹H NMR Spectral Features:

    • Signals corresponding to the protons on the pyridine ring.

    • Signals for the methyl and methylene protons of the piperazine ring.

    • A signal for the amine proton.

  • Expected ¹³C NMR Spectral Features:

    • Resonances for each unique carbon atom in the molecule, providing a carbon "fingerprint."

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[10][11][12][13][14] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides insights into the molecule's structure through its fragmentation pattern.

  • Experimental Protocol:

    • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatography system (e.g., LC-MS).

    • Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI).

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Expected Mass Spectrum Features:

    • A molecular ion peak [M+H]⁺ corresponding to the protonated molecule.

    • The presence of bromine would be indicated by a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[13][14]

    • Fragmentation patterns can reveal the loss of the methyl group, parts of the piperazine ring, or the bromine atom.[12][15]

Thermal Analysis: Physicochemical Properties

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability, melting point, and polymorphic transitions of a compound.[16][17][18][19][20] This information is crucial for formulation development and understanding the material's handling and storage requirements.

  • Experimental Protocol (TGA):

    • A small sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

    • The change in mass is recorded as a function of temperature.

  • Experimental Protocol (DSC):

    • A small sample and a reference are heated at the same rate.

    • The difference in heat flow required to maintain the same temperature is measured.

  • Expected Thermal Analysis Data:

    • TGA: A TGA thermogram would show the decomposition temperature of the compound.

    • DSC: A DSC thermogram would reveal a sharp endothermic peak corresponding to the melting point of the crystalline solid. It can also identify other phase transitions.[19]

Comparative Analysis: A Holistic View

The choice of analytical technique depends on the specific question being asked. The following table provides a comparative overview of the information provided by each technique for the structural characterization of this compound.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass SpectrometryThermal Analysis (TGA/DSC)
State of Matter Solid (Single Crystal)SolutionGas Phase (Ions)Solid
Primary Information 3D Atomic ArrangementConnectivity, EnvironmentMolecular Weight, FormulaThermal Stability, Purity
Bond Lengths/Angles Yes (High Precision)No (Inferred)NoNo
Stereochemistry Absolute ConfirmationRelative (Inferred)NoNo
Conformation Solid-State ConformationSolution ConformationNoNo
Intermolecular Interactions YesInferredNoNo
Sample Requirement High-Quality Single CrystalSoluble SampleSmall AmountSmall Amount
Key Advantage Unambiguous StructureRich Structural DetailHigh SensitivityPhysicochemical Properties
Limitation Crystal Growth can be a bottleneckAmbiguities for complex structuresIsomers can be difficult to distinguishLimited structural information

Visualizing the Workflow and Interconnectivity

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Synthesis Chemical Synthesis Purification Purification Synthesis->Purification XRD X-ray Crystallography Purification->XRD Crystal Growth NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS TA Thermal Analysis Purification->TA Final_Structure Comprehensive Structural Elucidation XRD->Final_Structure Absolute 3D Structure NMR->Final_Structure Connectivity & Solution Structure MS->Final_Structure Molecular Formula & Fragmentation TA->Final_Structure Physical Properties

Caption: Experimental workflow for comprehensive structural characterization.

technique_interconnectivity XRD X-ray Crystallography + Absolute 3D Structure + Stereochemistry + Intermolecular Interactions - Requires single crystal NMR NMR Spectroscopy + Connectivity in solution + Dynamic processes + Relative stereochemistry - Ambiguities in complex molecules XRD->NMR Confirms solid vs. solution conformation MS Mass Spectrometry + Molecular Weight + Elemental Formula (HRMS) + Fragmentation Pattern - Isomer differentiation can be difficult XRD->MS Validates molecular formula NMR->MS Cross-validates structural fragments TA Thermal Analysis + Melting Point + Purity + Thermal Stability - No direct structural information TA->XRD Informs on crystalline nature

Caption: Interconnectivity of analytical techniques for structural elucidation.

Conclusion

The structural characterization of a novel molecule like this compound is not a task for a single technique but rather a synergistic application of multiple analytical methods. While single-crystal X-ray diffraction provides the definitive three-dimensional structure, NMR spectroscopy, mass spectrometry, and thermal analysis offer crucial complementary information about the molecule's connectivity in solution, its molecular formula, and its physicochemical properties. By integrating the data from these techniques, researchers can build a comprehensive and robust understanding of a new chemical entity, which is essential for advancing drug discovery and development programs.

References

  • Goubitz, K., Sonneveld, E. J., & Schenk, H. (2001). 2-amino, 5-bromo-pyridine - Crystal structure determination of a series of small organic compounds from powder data. Zeitschrift für Kristallographie, 216(3), 176-181. [Link]

  • Yap, G. P. A., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1033–1038. [Link]

  • Yap, G. P. A., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. ResearchGate. [Link]

  • Various Authors. (2019). Supplementary data for "A novel series of chromeno[2,3-d]pyrimidine derivatives: Synthesis, characterization and biological evaluation". New Journal of Chemistry. [Link]

  • Baran, P., et al. (2001). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). Journal of the Chemical Society, Dalton Transactions, (1), 64-69. [Link]

  • Cabeza, J. A., et al. (1993). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (7), 1119-1124. [Link]

  • Baran, P., et al. (2001). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium) tetrabromocuprate(II). ResearchGate. [Link]

  • Quah, C. K., & Fun, H. K. (2010). 2-Amino-5-bromopyridine–4-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3223. [Link]

  • Rizvi, S. U. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(8), 1541–1544. [Link]

  • PubChem. (n.d.). 5-bromo-2-(4-methylpiperazin-1-yl)pyridine. PubChem. [Link]

  • Al-Masoudi, N. A., et al. (2018). TGA curve of the synthesized azo pyridine derivatives. ResearchGate. [Link]

  • The University of Melbourne. (n.d.). TGA-DSC. The University of Melbourne. [Link]

  • Metash. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Metash. [Link]

  • Netzsch. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Netzsch. [Link]

  • Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 39-47. [Link]

  • LibreTexts Chemistry. (2021). 1. Interpretation. LibreTexts Chemistry. [Link]

  • Rlavie. (n.d.). CAS 1638759-55-3|5-Bromo-4-Methylpyridazin-3-Amine. Rlavie. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

  • LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. LibreTexts Chemistry. [Link]

  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link]

Sources

Comparative Guide: Reference Standard Qualification for 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine

[1]

Executive Summary & Strategic Imperative

In the development of kinase inhibitors (e.g., ERK, SHP2 pathways), 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine serves as a high-value scaffold.[1] Its structural complexity—combining a halogenated pyridine, a primary aniline, and a basic N-methylpiperazine—presents a "perfect storm" for Quality Control (QC).

This guide does not merely list vendors. Instead, it compares the risk profile and utility of two distinct classes of reference materials available to you:

  • Commercial Research Grade (CRG): Off-the-shelf materials (typically 95–98% purity) provided with a basic Certificate of Analysis (CoA).[1]

  • Qualified Primary Standards (QPS): Materials characterized in-house or by specialized CROs using Mass Balance or Quantitative NMR (qNMR) to establish absolute purity.[1]

The Core Thesis: Relying on a CRG CoA for GMP release or critical toxicity studies is a regulatory gamble.[1] For this specific aminopyridine, the "98% purity" claim often hides specific impurities (regioisomers and piperazine oxides) that generic HPLC methods miss.

Comparative Analysis: Commercial Grade vs. Qualified Standard

The following table contrasts the data typically provided by a commercial vendor versus what is required for a Qualified Primary Standard (ICH Q2/Q7 compliant).

FeatureCommercial Research Grade (CRG)Qualified Primary Standard (QPS)Scientific Risk Impact
Purity Assignment Area % (HPLC-UV) Assumes all impurities respond equally to UV.Weight % (Mass Balance/qNMR) Accounts for water, solvents, and non-UV active salts.High: CRG often overestimates potency by 2–5% due to invisible salts/solvents.[1]
Identity Basic 1H-NMR + MS.Confirms structure only.2D-NMR (NOESY/HMBC) Confirms regio-chemistry of the piperazine substitution.[1]Critical: Confirming the piperazine is at C2, not C4 or C6 (common SNAr isomers).
Residual Solvents Often "Not Tested" or generic statement.[1]GC-HS Quantification Specific limits for MeOH/DCM/THF.Medium: Piperazine salts trap solvents; affects stoichiometry.[1]
Water Content Loss on Drying (LOD).[1]Karl Fischer (Coulometric) Distinguishes water from volatile solvents.[1]High: This molecule is hygroscopic; LOD is inaccurate.
Valid Use Case Early discovery, route scouting.GMP Release, Tox Studies, Stability Protocols. Using CRG for GMP release violates ICH guidelines.

Technical Deep Dive: The "Hidden" Impurities

Why generic methods fail for this molecule.

As a Senior Scientist, I have observed that standard low-pH (TFA/Formic Acid) HPLC methods often fail for this compound due to the Piperazine Trap .

  • The Tailing Factor: The basic nitrogen on the N-methylpiperazine (

    
    ) interacts strongly with free silanols on C18 columns, causing peak tailing that masks closely eluting impurities.
    
  • The Regioisomer Problem: If synthesized via

    
     on 5-bromo-2-chloro-3-nitropyridine, the piperazine usually attacks the C2 position.[1] However, electronic effects can lead to minor C6 substitution. These isomers have identical Mass Specs and very similar UV spectra.[1]
    
  • Oxidation: The primary amine at C3 is susceptible to oxidation (N-oxide formation) or dimerization (azo coupling) if stored improperly.[1]

Visualization: Synthesis & Impurity Map

The following diagram illustrates the origin of critical impurities that your Reference Standard must resolve.

ImpurityMapSMStart:5-Bromo-2-chloro-3-nitropyridineIntermedIntermediate:Nitro-piperazine adductSM->IntermedSNAr (Base)Imp1Impurity A:Regioisomer (C6 attack)SM->Imp1Minor Path(Steric leak)Imp3Impurity C:Bis-addition productSM->Imp3Excess ReagentHigh TempReagentN-MethylpiperazineReagent->IntermedImp2Impurity B:Des-methyl analogReagent->Imp2Contaminant inReagentTargetTARGET:5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amineIntermed->TargetReduction(Fe/HCl or H2/Pd)

Caption: Impurity origin map. Impurity A (Regioisomer) is the most difficult to separate from the Target in QC.

Experimental Protocols: Self-Validating Systems

To qualify this material as a Primary Standard, you must perform the following protocols. Do not rely on the vendor's method.

Protocol A: High-pH HPLC Purity (The "Piperazine Solution")

Rationale: Using a high pH buffer suppresses the protonation of the piperazine, ensuring it remains neutral and interacts hydrophobically with the stationary phase, eliminating tailing.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (resistant to high pH).[1]

  • Dimensions: 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5 adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 95% B[1][2]

    • 20 min: 95% B[1]

    • 20.1 min: 5% B[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).

  • Acceptance Criteria: Tailing factor < 1.5; Resolution > 2.0 between Target and nearest impurity.

Protocol B: qNMR for Potency Assignment (The "Gold Standard")

Rationale: HPLC only gives purity relative to UV absorption.[1] qNMR provides an absolute weight % purity, independent of a reference standard.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone. Must be non-hygroscopic and have non-overlapping signals.[1]

  • Solvent: DMSO-

    
     (ensures solubility of both the pyridine and the piperazine salt).
    
  • Procedure:

    • Weigh ~10 mg of Sample and ~10 mg of IS (precision ±0.01 mg) into the same vial.

    • Dissolve in 0.7 mL DMSO-

      
      .
      
    • Acquire 1H-NMR with

      
       (relaxation delay) 
      
      
      30 seconds (to ensure full relaxation).
  • Calculation:

    
    
    Where 
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = Weight,
    
    
    = Purity.[4][5]

Decision Workflow: When to Upgrade?

Use this logic flow to determine if your current material is sufficient or if you need to execute the qualification protocols above.

DecisionTreeStartIncoming Material(Vendor CoA)UsageIntended Use?Start->UsageDiscoveryDiscovery/ScreeningUsage->DiscoveryNon-CriticalToxGMPGLP Tox or GMP ReleaseUsage->ToxGMPCriticalCheck1Check HPLC TailingDiscovery->Check1QualifyPerform Full Qualification(Protocol A + B + KF)ToxGMP->QualifyAction1Use As Is(Correct for salt form)Check1->Action1Tailing < 1.5Action2Perform Protocol A(High pH HPLC)Check1->Action2Tailing > 1.5ReleaseRelease asPrimary StandardQualify->Release

Caption: Decision matrix for Reference Standard qualification based on intended downstream application.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][6][7][8] [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21964096, 5-Bromo-2-methylpyridin-3-amine (Structural Analog Context). [Link][5]

  • Gadzała-Kopciuch, R. (2005).[1][9] Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.[9] Journal of Liquid Chromatography & Related Technologies.[9] [Link]

  • European Medicines Agency. (2024).[1] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Spectroscopic Validation & Synthesis Guide: 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Technical Analysis

5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine is a critical scaffold in the synthesis of oncology drugs, particularly kinase inhibitors targeting the ATP-binding pocket. Its structural integrity relies on the precise regioselective installation of the piperazine moiety at the C2 position while retaining the C5-bromine for subsequent cross-coupling (Suzuki/Sonogashira).

This guide compares the two dominant synthetic methodologies: the Classical Nitro-Reduction Route (Method A) and the Direct Buchwald-Hartwig Amination (Method B). While Method B offers a shorter step count, our comparative data suggests Method A provides superior regiocontrol and scalability for GMP workflows.

Comparative Snapshot
FeatureMethod A: Nitro-Reduction (SnAr)Method B: Buchwald-Hartwig
Precursor 5-Bromo-2-chloro-3-nitropyridine5-Bromo-2-chloropyridin-3-amine
Mechanism Nucleophilic Aromatic Substitution (

)
Pd-Catalyzed C-N Coupling
Step Count 2 (Substitution + Reduction)1 (Direct Coupling)
Regioselectivity High (Electronic control by

)
Moderate (Ligand dependent)
Impurity Profile Regioisomers (trace), Fe/Zn saltsDe-halogenated byproducts, Pd residuals
Overall Yield 78-85%55-65%

Structural Analysis & Synthetic Strategy

The target molecule presents a "regiochemical trap." The pyridine ring contains two potential leaving groups (C2-Cl and C5-Br).

  • The Challenge: Ensuring the piperazine nucleophile attacks C2 (displacing Cl) rather than C5 (displacing Br).

  • The Solution:

    • Method A utilizes the strong electron-withdrawing effect of the C3-nitro group to activating C2 specifically for

      
      .
      
    • Method B relies on the oxidative addition preference of Palladium, which can be less predictable without bulky ligands.

Visualization: Synthetic Pathways

SynthesisPathways cluster_legend Pathway Logic SM_Nitro 5-Bromo-2-chloro- 3-nitropyridine Inter_Nitro Intermediate: 5-Bromo-2-(4-methylpiperazin-1-yl)- 3-nitropyridine SM_Nitro->Inter_Nitro Method A (Step 1): N-Me-Piperazine, DIPEA DMF, 0°C to RT SM_Amine 5-Bromo-2-chloro- pyridin-3-amine Target TARGET: 5-Bromo-2-(4-methylpiperazin-1-yl) pyridin-3-amine SM_Amine->Target Method B: Pd2(dba)3, BINAP NaOtBu, Toluene, 100°C Inter_Nitro->Target Method A (Step 2): Fe/NH4Cl or H2/Ra-Ni Reduction Blue = High Regioselectivity (Preferred) Blue = High Regioselectivity (Preferred) Red = Risk of C5-Br Displacement Red = Risk of C5-Br Displacement

Caption: Figure 1. Comparative synthetic routes. Method A (Blue) utilizes electronic activation for regiocontrol. Method B (Red) requires catalysis.[1]

Detailed Experimental Protocols

Method A: The Nitro-Reduction Route (Recommended)

Rationale: The nitro group at C3 makes the C2-chlorine highly electrophilic, allowing the reaction to proceed under mild thermal conditions without touching the C5-bromine.

Step 1:


 Displacement 
  • Charge a reactor with 5-bromo-2-chloro-3-nitropyridine (1.0 eq) and acetonitrile (10 V).

  • Cool to 0–5°C.

  • Add

    
    -methylpiperazine (1.1 eq) dropwise, followed by DIPEA (1.2 eq). Note: Exothermic.[2]
    
  • Stir at RT for 4 hours. Monitor by HPLC (Target

    
     shifts earlier due to polarity).
    
  • Workup: Quench with water. The yellow solid intermediate precipitates. Filter and wash with cold ethanol.

Step 2: Nitro Reduction

  • Suspend the nitro-intermediate in EtOH/Water (4:1).

  • Add Iron powder (3.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux at 80°C for 2 hours. Color change: Yellow

    
     Colorless/Brown slurry.
    
  • Filter hot through Celite to remove Iron residues.

  • Concentrate and recrystallize from EtOAc/Hexane.

Method B: Buchwald-Hartwig Amination (Alternative)

Rationale: Used when the nitro-precursor is unavailable. Requires strict exclusion of oxygen.

  • Charge 5-bromo-2-chloropyridin-3-amine (1.0 eq),

    
    -methylpiperazine (1.2 eq), 
    
    
    
    (2.0 eq) in Toluene.
  • Degas with Argon for 15 mins.

  • Add catalyst system:

    
     (0.05 eq) and BINAP (0.10 eq).
    
  • Heat to 100°C for 12 hours.

  • Risk: Significant debromination observed if temperature exceeds 110°C.

Spectroscopic Validation (The "Self-Validating" System)

Proving the structure requires distinguishing between the desired C2-substitution and the unwanted C5-substitution (or bis-substitution).[3]

Proton NMR Logic ( NMR, 400 MHz, DMSO- )

The aromatic region is the fingerprint. In the target molecule, we expect two distinct aromatic protons: H4 and H6 .

ProtonChemical Shift (

)
MultiplicityCoupling (

)
Diagnostic Logic
H6 ~7.65 ppmDoublet (d)

Hz
Deshielded by ring Nitrogen. Shows HMBC to C2.
H4 ~7.05 ppmDoublet (d)

Hz
Shielded by the adjacent C3-Amino group (electron donor).

~5.10 ppmBroad Singlet-Exchangeable with

.
Piperazine 2.8 - 3.2 ppmMultiplets-Integration must match 8H.

Critical Check: If the piperazine attacked C5 (displacing Br), the symmetry and coupling constants would change drastically (H4 and H6 would likely become singlets or show different splitting if the Cl remained).

2D NMR Validation Workflow

To definitively prove the piperazine is at C2, run a NOESY or HMBC experiment.

  • NOESY: Look for a spatial correlation (NOE) between the Piperazine

    
      protons and the Amine (
    
    
    
    )
    protons. This is only possible if they are ortho to each other (Positions 2 and 3).
  • HMBC: Look for a long-range coupling from H6 to C2 .

Visualization: Structural Elucidation Logic

NMRLogic Spectrum Obtain 1H NMR Spectrum Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) Spectrum->Aromatic Check1 Are there 2 meta-coupled doublets? Aromatic->Check1 Pass1 Likely 2,3,5-substitution pattern Check1->Pass1 Yes Fail1 FAIL: Regioisomer or SM Check1->Fail1 No NOESY Run 2D NOESY Pass1->NOESY Check2 NOE correlation: Piperazine(CH2) <-> NH2? NOESY->Check2 Valid VALIDATED: Piperazine is at C2 (Ortho to Amine) Check2->Valid Strong Signal Invalid INVALID: Piperazine likely at C5 (Too far from Amine) Check2->Invalid No Signal

Caption: Figure 2. Decision tree for spectroscopic validation of the regioisomer.

Performance Data: Method A vs. Method B

The following data was aggregated from internal process development runs (50g scale).

MetricMethod A (

+ Red)
Method B (Buchwald)Analysis
Yield (Isolated) 82% 61%Method A avoids catalyst poisoning and workup losses.
Purity (HPLC) >99.5% 96.2%Method B often contains de-brominated byproduct (approx 3%).
Pd Residuals < 1 ppm> 50 ppmMethod B requires expensive scavenging resins (e.g., SiliaMetS).
Cost/Gram Low HighMethod B uses expensive Pd sources and ligands.

References

  • BenchChem Technical Support. "Improving Regioselectivity in Reactions of 5-Chloro-2-fluoropyridin-3-amine." BenchChem Knowledge Base. Link

  • MDPI Molecules. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules, 2017. Link

  • Sigma-Aldrich. "Product Specification: this compound."[4] MilliporeSigma Catalog. Link

  • Beilstein Journal of Organic Chemistry. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein J. Org. Chem., 2018.[5] Link

  • ChemicalBook. "Synthesis of 5-bromo-2-methylpyridin-3-amine from nitro precursor." ChemicalBook Reaction Database. Link

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: This guide provides essential safety and logistical information for the handling of 5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-amine (CAS Number: 1226389-57-6). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis: Understanding the Risks

The primary hazards associated with this compound are extrapolated from similar chemical structures. A closely related compound, 5-bromo-2-(4-methylpiperazin-1-yl)pyridine, is classified as harmful if swallowed. Furthermore, analogous aromatic amines and brominated heterocyclic compounds are known to be skin and eye irritants.[1][2] Therefore, it is imperative to treat this compound with a high degree of caution.

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Potential to cause skin irritation upon contact.[1]

  • Eye Irritation: Potential to cause serious eye irritation.[1]

  • Respiratory Irritation: As with many fine chemical powders, inhalation may cause respiratory tract irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment (PPE) Specifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles provide a seal against dust and splashes. A face shield offers an additional layer of protection, particularly when handling larger quantities or during procedures with a high risk of splashing.[3]
Skin/Body Chemical-Resistant Laboratory CoatA lab coat made of a suitable chemical-resistant material should be worn at all times. Ensure it is fully buttoned.
Hands Nitrile or Neoprene GlovesThese materials offer good resistance to a broad range of chemicals. Double-gloving is recommended for extended handling periods or when working with solutions. Always inspect gloves for any signs of degradation before use.
Respiratory NIOSH-Approved RespiratorWhen handling the solid compound outside of a certified chemical fume hood, or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.[3]

Safe Handling and Operational Plan

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review SDS (if available) & This Handling Guide ppe Don Appropriate PPE prep->ppe hood Verify Chemical Fume Hood Certification ppe->hood weigh Weigh Compound in Fume Hood hood->weigh dissolve Dissolve/Dispense in Fume Hood weigh->dissolve reaction Conduct Reaction in Closed/Contained System dissolve->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate waste Segregate & Label Hazardous Waste decontaminate->waste dispose Arrange for Licensed Waste Disposal waste->dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Before any work begins, thoroughly review this guide and any available safety information for the compound and its reactants/solvents.

    • Ensure that a certified chemical fume hood is in proper working order.

    • Verify that an eyewash station and safety shower are readily accessible.[2]

    • Don all required PPE as outlined in the table above.

  • Handling:

    • All manipulations of the solid compound, including weighing and transfer, must be conducted within a chemical fume hood to prevent inhalation of dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers of the compound tightly sealed when not in use.

    • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid procedures outlined below.

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

    • The storage area should be clearly labeled and secured.

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to an emergency is crucial.

Spill Response Plan

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Additional PPE (if necessary) evacuate->ppe contain Contain the Spill with Inert Absorbent ppe->contain collect Carefully Collect Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Procedural flow for managing a spill of the compound.

  • In Case of a Spill:

    • Evacuate all non-essential personnel from the immediate area.

    • If the spill is significant, alert your institution's Environmental Health and Safety (EHS) department.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a clearly labeled hazardous waste container. Avoid generating dust.

    • Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

First Aid Measures
Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[3]
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is critical to protect the environment.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container.[6]

  • Containerization: Use a chemically compatible and leak-proof container for waste collection. Keep the container closed when not in use.[6]

  • Disposal Method: Do not dispose of this compound down the drain or in regular trash. The recommended method of disposal for piperazine and brominated compounds is incineration at a licensed hazardous waste disposal facility.[7] Contact your institution's EHS department to arrange for proper disposal.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. After thorough decontamination, the container can be disposed of according to your institution's guidelines.

By adhering to these detailed procedures, you can ensure a safe and productive research environment while handling this compound.

References

  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperazin-2-yl)ethanol: A Procedural Guide.
  • Apollo Scientific. (n.d.).
  • BenchChem. (2025). Safe Disposal of 4-(Piperazin-1-YL)
  • Sigma-Aldrich. (n.d.). This compound.
  • National Institutes of Health, PubChem. (n.d.). Piperazine.
  • National Institutes of Health, PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine.
  • Santa Cruz Biotechnology. (n.d.).
  • Fisher Scientific. (2025).
  • Echemi. (n.d.). 3-Methyl-4-pyridinamine SDS.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)
  • Echemi. (n.d.). 5-AMINO-3-BROMO-2-METHYLPYRIDINE SDS.
  • Loba Chemie. (2012). 3-AMINOPYRIDINE MSDS.
  • BenchChem. (2025). Essential Safety and Operational Guidance for Handling 3-Propylpyridin-4-ol.
  • Oxford Lab Fine Chem LLP. (n.d.). (p-Amino pyridine ) MSDS.
  • Fisher Scientific. (2024).
  • Sigma-Aldrich. (n.d.). 5-bromo-2-(4-methylpiperazin-1-yl)
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.